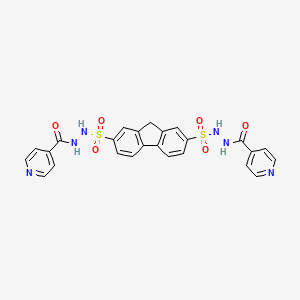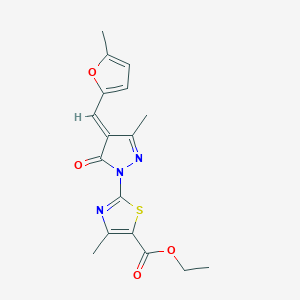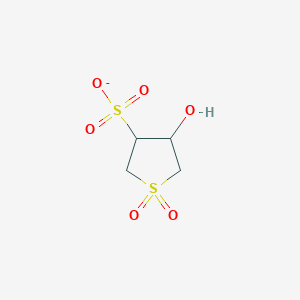
N'2,N'7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’2,N’7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two isonicotinoyl groups and two sulfonohydrazide groups attached to the fluorene core. Fluorene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’2,N’7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, followed by sulfonation to introduce the sulfonic acid groups. The sulfonic acid groups are then converted to sulfonohydrazide groups using hydrazine hydrate under acidic conditions. Finally, the isonicotinoyl groups are introduced through an acylation reaction using isonicotinic acid chloride .
Industrial Production Methods
Industrial production of N’2,N’7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N’2,N’7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide groups to amine groups.
Substitution: The isonicotinoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various acylated fluorene derivatives.
Applications De Recherche Scientifique
N’2,N’7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N’2,N’7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonohydrazide groups can form hydrogen bonds with biological molecules, influencing their function. Additionally, the isonicotinoyl groups may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diiodo-9,9-dioctyl-9H-fluorene: Similar in structure but lacks the isonicotinoyl and sulfonohydrazide groups.
9,9-Dioctylfluorene-2,7-diboronic acid: Contains boronic acid groups instead of sulfonohydrazide groups.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Features bromine atoms instead of isonicotinoyl groups.
Uniqueness
N’2,N’7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide is unique due to the presence of both isonicotinoyl and sulfonohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C25H20N6O6S2 |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
N'-[[7-[(pyridine-4-carbonylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C25H20N6O6S2/c32-24(16-5-9-26-10-6-16)28-30-38(34,35)20-1-3-22-18(14-20)13-19-15-21(2-4-23(19)22)39(36,37)31-29-25(33)17-7-11-27-12-8-17/h1-12,14-15,30-31H,13H2,(H,28,32)(H,29,33) |
Clé InChI |
MPNLQKOOFKCUMA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)C3=CC=NC=C3)C4=C1C=C(C=C4)S(=O)(=O)NNC(=O)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B11612523.png)
![8-(benzyloxy)-2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B11612530.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone](/img/structure/B11612546.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612551.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612565.png)
![2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B11612573.png)
![N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11612574.png)
![(4E)-4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11612589.png)
![diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11612594.png)
![(5Z)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B11612597.png)
![3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B11612600.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11612602.png)
